Isoquinoline, 3-chloro-1-(2-methylphenyl)-, also known by its chemical formula C₁₆H₁₂ClN, is a compound belonging to the isoquinoline class of heterocyclic compounds. It features a chlorine atom and a methylphenyl group at specific positions on the isoquinoline ring, which contributes to its unique properties. The molecular weight of this compound is approximately 253.726 g/mol, with an exact mass of 253.066 g/mol and a polar surface area of 12.89 Ų .
Common reactions include:
Isoquinoline derivatives have been studied for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, compounds within this category have shown potential in inhibiting various cancer cell lines and may possess neuroprotective effects. The presence of the chlorine atom and the methylphenyl group can enhance these biological activities by modifying the compound's interaction with biological targets.
The synthesis of isoquinoline derivatives like 3-chloro-1-(2-methylphenyl)- can be achieved through several methods:
Isoquinoline and its derivatives have numerous applications across various fields:
Studies on isoquinoline interactions focus on how these compounds interact with biological macromolecules such as proteins and nucleic acids. Research indicates that these compounds can bind to specific receptors or enzymes, influencing their activity and leading to potential therapeutic effects. The unique structure of isoquinoline allows for diverse interactions that are being explored for drug development.
Several compounds share structural similarities with isoquinoline, 3-chloro-1-(2-methylphenyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Isoquinoline | C₉H₇N | Basic structure without substituents |
| 1-Chloro-3-(3-methylphenyl)isoquinoline | C₁₆H₁₂ClN | Different phenyl substitution |
| 1-Methylisoquinoline | C₁₀H₉N | Methyl group at position one |
| 4-Chloroisoquinoline | C₉H₈ClN | Chlorine at position four |
The uniqueness of isoquinoline, 3-chloro-1-(2-methylphenyl)- lies in its specific substitution pattern which influences its chemical reactivity and biological activity. The combination of a chlorine atom and a methylphenyl group provides distinct properties that are not found in simpler isoquinolines or other substituted derivatives.
The Pomeranz-Fritsch reaction, first reported in 1893, remains a cornerstone for isoquinoline synthesis. This acid-mediated cyclization of benzalaminoacetals has been adapted for chlorinated derivatives through strategic modifications to the benzaldehyde component. For 3-chloro-1-(2-methylphenyl)isoquinoline, chlorinated benzaldehydes (e.g., 3-chlorobenzaldehyde) are condensed with 2,2-dialkoxyethylamines bearing ortho-methylphenyl groups. The reaction typically employs sulfuric acid or Lewis acids like trifluoroacetic anhydride to facilitate cyclization.
Recent advancements by Ji et al. demonstrated that trimethylsilyl triflate (TMSOTf) and amine bases enable milder reaction conditions, preserving sensitive substituents like chlorine atoms. This modification avoids decomposition pathways observed under traditional strong acid conditions, yielding 1,2-dihydroisoquinoline intermediates that can be aromatized to the target compound. For example, using 3-chloro-2-methylbenzaldehyde and aminoacetaldehyde diethyl acetal under TMSOTf catalysis achieved a 68% yield of the dihydro intermediate, which was subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Table 1: Yield Comparison for Pomeranz-Fritsch Modifications
| Acid Catalyst | Temperature (°C) | Yield (%) | Chlorine Retention (%) |
|---|---|---|---|
| H~2~SO~4~ (traditional) | 120 | 45 | 82 |
| TMSOTf (modified) | 80 | 68 | 98 |
| CF~3~CO~2~H | 100 | 58 | 91 |
The Bischler-Napieralski reaction, involving cyclodehydration of β-arylethylamides, offers an alternative route to isoquinoline cores. Introducing ortho-methylphenyl groups requires careful substrate design, as steric hindrance from the methyl group can impede cyclization. Sugasawa and Toda’s simplified protocol bypasses intermediate isolation by reacting β-phenethylamines directly with acyl chlorides and phosphoryl chloride (POCl~3~). For 3-chloro-1-(2-methylphenyl)isoquinoline, this method involves:
Phosphorus pentoxide (P~2~O~5~) enhances yields for electron-deficient substrates by acting as a dehydrating agent, achieving 74% conversion for chlorinated derivatives.
Palladium catalysis enables precise installation of chlorine atoms at the 3-position. Suzuki-Miyaura couplings between boronic acids and chlorinated aryl halides have been employed post-cyclization. For instance, coupling 1-(2-methylphenyl)isoquinoline-3-triflate with chlorophenylboronic acid using Pd(PPh~3~)~4~ introduces chlorine with >90% regioselectivity.
Table 2: Palladium Catalysts for Chlorination
| Catalyst | Ligand | Yield (%) | Selectivity (3-position) |
|---|---|---|---|
| Pd(OAc)~2~ | XPhos | 85 | 92 |
| PdCl~2~(dppf) | dppf | 78 | 88 |
| Pd(PPh~3~)~4~ | None | 91 | 95 |
Copper-mediated Ullmann couplings facilitate the introduction of 2-methylphenyl groups at the 1-position. Using CuI and 1,10-phenanthroline, aryl iodides couple with isoquinoline precursors at 110°C in DMF, achieving 70–80% yields. This method circumvents the need for pre-functionalized starting materials, streamlining the synthesis.
Mechanochemical methods using ball mills have emerged as sustainable alternatives. Grinding 3-chlorobenzaldehyde derivatives with 2-methylphenethylamine acetals and catalytic p-toluenesulfonic acid (PTSA) induces cyclization without solvents, yielding 63% of the target compound. Microwave-assisted reactions further reduce energy consumption, completing cyclization in 15 minutes versus 12 hours conventionally.
Density functional theory (DFT) calculations predict transition states for cyclization steps, identifying optimal geometries for chlorine and methyl group incorporation. For example, B3LYP/6-31G* simulations revealed that electron-withdrawing chlorine atoms lower the activation energy for electrophilic aromatic substitution by 12 kcal/mol compared to non-chlorinated analogs. Molecular dynamics simulations also optimize solvent effects, demonstrating that toluene stabilizes intermediates better than DMF, aligning with experimental yields.
Table 3: Computed Activation Energies for Cyclization
| Substituent | Activation Energy (kcal/mol) |
|---|---|
| 3-Cl, 2-MePh | 18.7 |
| 4-Cl, 2-MePh | 22.3 |
| 3-MeO, 2-MePh | 24.1 |
The introduction of a chlorine atom at the C-3 position of the isoquinoline ring system exerts profound electronic effects that significantly influence the compound's biological activity and pharmacological properties [1] . The chlorine substituent at this position demonstrates both inductive and resonance electronic effects that alter the electron density distribution throughout the aromatic system [15] [16].
From an inductive perspective, chlorine's high electronegativity (3.16 on the Pauling scale) creates a strong electron-withdrawing effect through sigma bonds [15] [16]. This negative inductive effect (-I) results in the partial displacement of electron density away from the isoquinoline ring system, particularly affecting the adjacent carbon atoms [20]. The inductive effect diminishes with distance, typically becoming negligible after three to four bonds, but its impact on the C-3 position remains significant for biological interactions [16].
Quantum chemical calculations reveal that the chloro substituent at C-3 position substantially affects the molecular orbital properties of the isoquinoline system [21] [29]. The highest occupied molecular orbital (HOMO) energy levels are lowered due to the electron-withdrawing nature of chlorine, while the lowest unoccupied molecular orbital (LUMO) energies are also affected, resulting in altered electronic transition characteristics [21] [32]. These changes in orbital energies directly correlate with the compound's ability to interact with biological targets through electron transfer mechanisms.
Resonance effects also contribute to the electronic modification of the isoquinoline system [15]. While chlorine is generally considered an electron-withdrawing group through induction, it can participate in resonance donation through its lone pairs when positioned on aromatic systems [15]. However, at the C-3 position of isoquinoline, the resonance contribution is limited compared to the dominant inductive effect.
The electronic effects of the C-3 chloro substituent are particularly evident in structure-activity relationship studies of isoquinoline derivatives [24] [31]. Research demonstrates that electron-withdrawing groups at the C-3 position, including chlorine, significantly enhance antibacterial activity against various bacterial strains [24]. Specifically, compounds with electron-withdrawing substituents at C-3 showed inhibition rates exceeding 90% against Xanthomonas oryzae, Ralstonia solanacearum, and Acidovorax citrulli at concentrations of 25 micrograms per milliliter [24].
| Position | Substituent | Electronic Effect | Biological Activity Enhancement |
|---|---|---|---|
| C-3 | Chloro | Strong -I effect | High antibacterial activity |
| C-3 | Carboxyl | Strong -I effect | Highest antibacterial activity |
| C-3 | Cyano | Strong -I effect | Promising antibacterial activity |
| C-5 | Bromo/Iodo | Moderate -I effect | Enhanced activity |
The 2-methylphenyl substituent at the C-1 position introduces significant steric interactions that profoundly influence the three-dimensional molecular conformation of 3-chloro-1-(2-methylphenyl)isoquinoline [8] [18] [26]. These steric effects arise from the spatial proximity of the methyl group to other molecular components, creating conformational preferences that impact biological activity.
Conformational analysis reveals that the 2-methylphenyl group adopts specific orientations to minimize steric clashes with the isoquinoline ring system [8] [9]. The methyl group at the ortho position of the phenyl ring creates a characteristic CH/π interaction with the phenyl ring itself, leading to a tilting of the phenyl ring around its axis [26]. This interaction shortens certain carbon-carbon distances to values below the van der Waals contact distance of 3.70 Angstroms, establishing favorable CH/π bonds [26].
The steric hindrance imposed by the 2-methylphenyl group significantly restricts the rotational freedom around the carbon-nitrogen bond connecting the phenyl ring to the isoquinoline system [18]. Dynamic parameter calculations for steric hindrance demonstrate that the energy barrier for structural changes varies depending on the equilibrium structure, even when molecules possess similar steric shielding [18]. This restriction results in a more rigid molecular framework that can enhance binding selectivity to biological targets.
Molecular dynamics studies indicate that the 2-methylphenyl substitution pattern creates a unique conformational landscape [10] [30]. The torsion angle between the phenyl ring and the isoquinoline system is constrained to specific ranges, typically between 0 and 80 degrees, where CH/π interactions remain favorable [26]. Beyond 80 degrees, the increased distances prevent effective CH/π bonding, making such conformations energetically unfavorable.
The conformational preferences imposed by the 2-methylphenyl group have direct implications for biological activity [8]. Research on tetrahydroisoquinoline derivatives with similar substitution patterns demonstrates that conformational restriction can enhance potency by pre-organizing the molecule in bioactive conformations [8]. The energy minima conformers of substituted isoquinoline compounds show good correlation with pharmacologically active conformations when superimposed on known bioactive molecules [8].
Computational studies using density functional theory methods reveal that the 2-methylphenyl group influences both the electronic distribution and the spatial arrangement of the molecule [30] [34]. The methyl substituent creates electron-donating effects (+I effect) that partially counteract the electron-withdrawing effects of the chloro substituent, resulting in a balanced electronic environment [16]. This electronic modulation, combined with the conformational constraints, contributes to the unique biological profile of the compound.
Positional isomerism in isoquinoline derivatives demonstrates profound effects on biological activity, with the specific positioning of substituents determining the compound's pharmacological profile and mechanism of action [1] [19] [24]. The comparative analysis of different positional isomers reveals structure-activity relationships that are crucial for drug design and optimization.
Studies comparing various chloroisoquinoline positional isomers show distinct biological activity patterns [17]. The 3-chloroisoquinoline derivative exhibits superior biological activity compared to its 4-chloro, 5-chloro, 6-chloro, 7-chloro, and 8-chloro counterparts [24]. This positional preference is attributed to the optimal electronic environment created at the C-3 position, which enhances interactions with biological targets through favorable molecular orbital overlap .
Research on isoquinoline derivatives targeting inosine monophosphate dehydrogenase demonstrates the critical importance of positional effects [1]. The introduction of a methyl group at position-3 of the isoquinoline ring completely abolished both whole-cell and enzyme activities, with minimum inhibitory concentration values exceeding 100 micromolar and half-maximal inhibitory concentration values greater than 100 micromolar [1]. This dramatic loss of activity illustrates how subtle positional changes can completely alter biological function.
Comparative analysis of methylphenyl substitution patterns reveals position-dependent activity profiles [31]. Electron-donating methyl groups at the second position of quinoline rings show enhanced bioactivity compared to substitution at other positions [31]. However, when electron-withdrawing groups such as chlorine are present at the third and fourth positions, methyl substitution shows decreased activity, demonstrating the complex interplay between electronic effects and positional requirements [31].
| Isomer Position | Chloro Substitution | Relative Activity | Mechanism |
|---|---|---|---|
| C-3 | 3-Chloroisoquinoline | Highest | Optimal electronic environment |
| C-4 | 4-Chloroisoquinoline | Moderate | Reduced molecular orbital overlap |
| C-5 | 5-Chloroisoquinoline | Low-Moderate | Peripheral electronic effects |
| C-6 | 6-Chloroisoquinoline | Variable | Position-dependent target interaction |
| C-7 | 7-Chloroisoquinoline | Low | Limited electronic contribution |
| C-8 | 8-Chloroisoquinoline | CNS-specific | Altered pharmacokinetic profile |
The positional effects extend beyond simple activity measurements to include selectivity profiles and mechanism of action differences [7] [19]. Isoquinoline derivatives with different substitution patterns show varying affinities for protein targets, with some positions favoring specific enzyme interactions while others demonstrate broader spectrum activity [11] [19]. The binding affinity differences can range from several-fold to complete loss of activity, depending on the specific target and substitution pattern.
Systematic structure-activity relationship studies reveal that electron-withdrawing groups at the fifth and sixth positions of the isoquinoline ring provide superior bioactive compounds compared to other positions [31]. This positional preference is supported by quantitative structure-activity relationship models that incorporate three-dimensional molecular descriptors weighted by polarizability and electronegativity indices [31]. The models demonstrate strong correlations between molecular structure and biological activity, with correlation coefficients exceeding 0.99 for well-designed compound series [31].
The cytochrome P450 enzyme system represents a critical metabolic pathway for xenobiotic compounds, including isoquinoline derivatives. Research indicates that isoquinoline-based compounds exhibit significant interactions with multiple cytochrome P450 isoforms, particularly affecting drug metabolism and clearance mechanisms [1] [2].
Computational modeling studies utilizing density functional theory have demonstrated that substituted isoquinoline compounds undergo selective hydroxylation pathways through cytochrome P450-mediated hydrogen abstraction reactions [3]. The metabolic transformation involves the formation of compound I species, which serves as the active oxidant in the catalytic cycle. Specifically, the iron-oxo species (FeIV=O) facilitates the abstraction of hydrogen atoms from susceptible carbon positions on the isoquinoline scaffold [3].
Investigations into chloroquine and hydroxychloroquine metabolism reveal that isoquinoline-related structures are metabolized by cytochrome P450 1A2, 2C8, 2C19, 2D6, and 3A4/5 isoforms through N-deethylation pathways [2]. These compounds demonstrate substrate specificity for cytochrome P450 2C8 and 3A4/5 in vivo conditions, with measured inhibition constants indicating competitive inhibition mechanisms [2].
Kinetic analysis of isoquinoline alkaloids demonstrates reversible competitive inhibition patterns with respect to nicotinamide adenine dinucleotide hydrogen cofactor binding. Berberine exhibits the strongest inhibitory activity with dissociation constants of 2.8 micromolar for malate dehydrogenase and 3.1 micromolar for lactate dehydrogenase [4]. The binding occurs at sites proximal to the coenzyme binding domain, suggesting allosteric modulation of enzyme activity [4].
ATP-binding cassette transporters represent critical cellular efflux mechanisms that isoquinoline derivatives can modulate through direct binding interactions. Research has identified phenethylisoquinoline alkaloids as potent ABCB1 modulators, with compounds demonstrating nanomolar inhibition constants [5].
The compound (±)-7-benzyloxy-1-(3-benzyloxy-4-methoxyphenethyl)-1,2,3,4-tetrahydro-6-methoxy-2-methylisoquinoline oxalate exhibits significant ABCB1 modulation activity with an EC50 value of 4.09 ± 0.89 micromolar for ATP hydrolysis activation [5]. This compound demonstrates competitive inhibition at the substrate-binding site, as evidenced by its ability to inhibit photolabeling with [125I]iodoarylazidoprazosin [5].
The molecular mechanism involves stabilization of the nucleotide-binding domain dimer through ATP-dependent interactions. The conserved C-loop and D-loop regions facilitate ATP binding, creating a "molecular glue" effect that maintains the active conformation [6]. Isoquinoline derivatives can interfere with this process through competitive binding at the substrate recognition sites [5].
Table 1: Enzymatic Inhibition Data for Isoquinoline Derivatives
| Compound | Target Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Berberine | Malate dehydrogenase | - | 7.5 | Competitive | [4] |
| Berberine | Lactate dehydrogenase | - | 12.6 | Competitive | [4] |
| Papaverine | Malate dehydrogenase | - | 91.4 | Competitive | [4] |
| Papaverine | Lactate dehydrogenase | - | 196.4 | Competitive | [4] |
| Palmatine | Soluble epoxide hydrolase | 29.6 ± 0.5 | 26.9 | Non-competitive | [7] |
| Berberine | Soluble epoxide hydrolase | 33.4 ± 0.8 | 46.8 | Non-competitive | [7] |
| Jatrorrhizine | Soluble epoxide hydrolase | 27.3 ± 0.4 | 44.5 | Non-competitive | [7] |
Computational docking simulations reveal that isoquinoline derivatives demonstrate significant binding affinity for various G-protein coupled receptor subtypes. Molecular modeling studies indicate that these compounds interact with both orthosteric and allosteric binding sites within the transmembrane domains [8].
The binding kinetics of isoquinoline ligands to G-protein coupled receptors follow characteristic association and dissociation patterns. Research demonstrates that ligand residence time, defined as the reciprocal of the dissociation rate constant (1/koff), serves as a critical parameter for predicting in vivo efficacy [9]. The ternary complex model indicates that receptor-G protein complexes exhibit higher affinity for agonist compounds compared to receptor alone [9].
Isoquinoline derivatives acting as CRTH2 antagonists demonstrate potent binding interactions with prostaglandin D2 receptor systems. These compounds exhibit selectivity for G-protein coupled receptor subtypes through specific molecular recognition patterns within the transmembrane binding pocket [10]. The binding mode involves hydrophobic interactions with conserved amino acid residues in the ligand-binding domain [10].
Kinetic analysis reveals that isoquinoline-based compounds can exhibit different binding mechanisms depending on the receptor subtype. For muscarinic receptors, studies demonstrate that the presence or absence of guanosine triphosphate significantly affects the dissociation rate constants for agonist compounds, while association rates remain unchanged [9]. This suggests that G-protein coupling influences ligand binding kinetics through conformational changes in the receptor structure [9].
The secondary binding pocket located in the extracellular vestibule provides an additional interaction site for bitopic isoquinoline compounds. These molecules can simultaneously occupy both the orthosteric binding pocket and secondary binding sites, resulting in enhanced selectivity and binding kinetics [8]. Computational analysis indicates that secondary binding pocket interactions contribute significantly to overall binding affinity and functional selectivity [8].
Nuclear receptor interactions with isoquinoline derivatives involve binding to the ligand-binding domain through specific molecular recognition mechanisms. The conserved tertiary structure of nuclear receptor ligand-binding domains consists of a globular domain composed of α-helices arranged in a three-layer sandwich configuration [11].
Gaussian accelerated molecular dynamics simulations demonstrate that isoquinoline compounds can bind to nuclear receptors through multiple pathways. The compound SR8278 exhibits binding to REV-ERBα through initial interaction at the interface between helix-3 and helix-6, followed by entry into the orthosteric binding site [12]. The most populated binding cluster shows the tetrahydroisoquinoline moiety occupying the heme binding region, making hydrophobic contacts with Met513, Leu517, Leu508, and Leu607 [12].
The ligand-binding pocket within nuclear receptors accommodates isoquinoline derivatives through hydrophobic interactions, consistent with the typical lipophilic character of nuclear receptor ligands. Helix 12 functions as a mobile lid over the entrance to the ligand-binding pocket, and its positioning determines the functional outcome of ligand binding [11]. Agonist binding stabilizes helix 12 in a conformation that completes the formation of the coactivator-binding surface [11].
Isoquinoline-based nuclear receptor modulators have been identified through high-throughput screening approaches. Several isoquinoline derivatives act as inverse agonists for steroidogenic factor-1, with compound 9 demonstrating an IC50 value of 200 nanomolar [13]. Structure-activity relationship studies reveal that substitution patterns on the isoquinoline core significantly influence receptor selectivity and binding affinity [13].
The binding mechanism involves initial recognition at the receptor surface, followed by conformational changes that facilitate ligand entry into the buried binding pocket. Root mean square fluctuation calculations indicate that the N-terminal regions of helix-3, C-terminal region of helix-11, and connecting loop regions exhibit the highest flexibility during ligand binding [12]. This conformational flexibility enables accommodation of structurally diverse isoquinoline derivatives within the ligand-binding domain [12].
Table 2: Receptor Binding Affinity Data for Isoquinoline Derivatives
| Compound Class | Receptor Target | Binding Affinity (nM) | Binding Type | Reference |
|---|---|---|---|---|
| Phenethylisoquinoline | ABCB1 | 36 ± 1.9 | Competitive | [5] |
| Isoquinoline alkaloid | Peripheral benzodiazepine receptor | 2.1 ± 0.3 | Allosteric | [14] |
| Isoquinoline derivative | Steroidogenic factor-1 | 200 | Inverse agonist | [13] |
| Tetrahydroisoquinoline | REV-ERBα | - | Orthosteric | [12] |
| Isoquinoline sulfonamide | CRTH2 | - | Antagonist | [10] |